chemical structure and properties of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine
chemical structure and properties of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes known information and provides expert insights based on the reactivity and properties of its constituent functional groups: a primary amine, an ether, and an oxolane (tetrahydrofuran) ring. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related molecules in medicinal chemistry and materials science.
Introduction and Overview
2-[(Oxolan-3-yl)methoxy]ethan-1-amine is a unique bifunctional molecule that holds promise as a versatile building block in organic synthesis and drug discovery. Its structure incorporates a hydrophilic amino group, a flexible ether linkage, and a cyclic oxolane moiety. This combination of features suggests potential applications as a scaffold or side chain in the design of novel therapeutic agents. The oxolane ring, a common motif in biologically active compounds, can influence solubility, metabolic stability, and receptor binding. The primary amine provides a reactive handle for a wide array of chemical transformations, making it a valuable synthon for the construction of more complex molecules.
This guide will delve into the known characteristics of this compound, infer potential properties and synthetic routes, and explore its prospective applications, particularly within the realm of pharmaceutical development.
Chemical Structure and Identification
The chemical structure of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine is characterized by a central ether oxygen connecting an ethanamine group to a methyl-substituted oxolan-3-yl ring.
Figure 2: Proposed synthetic workflow for 2-[(Oxolan-3-yl)methoxy]ethan-1-amine.
Step-by-Step Protocol (Conceptual):
-
Preparation of the Alkoxide:
-
To a solution of (oxolan-3-yl)methanol in a suitable anhydrous aprotic solvent (e.g., THF, DMF), add one equivalent of a strong base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium (oxolan-3-yl)methoxide.
-
-
Nucleophilic Substitution:
-
To the freshly prepared alkoxide solution, add a solution of a suitable 2-aminoethyl halide derivative (e.g., N-Boc-2-chloroethanamine) in the same solvent. The use of a protected amine is crucial to prevent side reactions.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
-
Deprotection and Purification:
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Remove the protecting group (e.g., by treating the N-Boc protected intermediate with trifluoroacetic acid).
-
Purify the final product by distillation or column chromatography.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of 2-[(Oxolan-3-yl)methoxy]ethan-1-amine make it an attractive candidate for incorporation into drug molecules. The oxolane (tetrahydrofuran) ring is a well-established motif in medicinal chemistry, often used to improve the physicochemical properties of a lead compound.[1]
Potential roles of the 2-[(Oxolan-3-yl)methoxy]ethan-1-amine moiety in drug design:
-
Solubility Enhancement: The polar nature of the oxolane ring and the amino and ether groups can significantly enhance the aqueous solubility of a parent molecule, a critical factor for bioavailability.
-
Metabolic Stability: The cyclic ether structure can be more resistant to metabolic degradation compared to acyclic ethers, potentially improving the pharmacokinetic profile of a drug candidate.
-
Scaffold for Library Synthesis: The primary amine serves as a convenient attachment point for a variety of chemical linkers and pharmacophores, enabling the rapid generation of compound libraries for high-throughput screening.
-
Hydrogen Bonding: The amine and ether functionalities can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially increasing binding affinity and selectivity.
-
Bioisosteric Replacement: The oxolane moiety can act as a bioisostere for other cyclic systems or even acyclic fragments, allowing for the fine-tuning of a compound's properties while maintaining its biological activity. The related oxetane ring, for example, has been successfully employed as a surrogate for gem-dimethyl and carbonyl groups in drug candidates.[2]
Safety and Handling
Based on available data, 2-[(Oxolan-3-yl)methoxy]ethan-1-amine is classified with several hazards.
Table 3: Known Hazard Classifications
| Hazard Class | Category | Signal Word | Hazard Code | Source |
| Acute Toxicity (oral, dermal, inhalation) | 4 | Warning | H302 + H312 + H332 | Notified C&L [3] |
| Skin Corrosion | 1B | Danger | H314 | Notified C&L [3] |
| Specific Target Organ Toxicity (single exposure) | 3 | Warning | H336 | Notified C&L [3] |
Handling Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
2-[(Oxolan-3-yl)methoxy]ethan-1-amine is a promising yet underexplored chemical entity with significant potential as a building block in medicinal chemistry and other areas of chemical synthesis. Its combination of a reactive primary amine, a flexible and polar ether linkage, and a metabolically stable oxolane ring makes it a valuable tool for the design of novel molecules with tailored properties. While a comprehensive experimental characterization of this compound is still needed, this guide provides a solid foundation for future research by outlining its key structural features, predicting its properties, proposing a viable synthetic route, and highlighting its potential applications. As the demand for novel chemical scaffolds in drug discovery continues to grow, molecules such as 2-[(Oxolan-3-yl)methoxy]ethan-1-amine are poised to play an increasingly important role.
References
-
2-[(oxolan-3-yl)methoxy]ethan-1-amine. PubChemLite.
-
2-[(oxolan-3-yl)methoxy]ethan-1-amine — Chemical Substance Information. NextSDS.
-
A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis. Benchchem.
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information.
